molecular formula C6H10CaO6 B3427221 Calcium lactate CAS No. 5743-48-6

Calcium lactate

Cat. No.: B3427221
CAS No.: 5743-48-6
M. Wt: 218.22 g/mol
InChI Key: MKJXYGKVIBWPFZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium lactate is a white, crystalline salt with the chemical formula C6H10CaO6, supplied as a high-purity reagent for research applications . In aqueous solutions, it dissociates into calcium cations (Ca²⁺) and lactate anions, the conjugate base of lactic acid . This compound serves as a highly bioavailable source of calcium, with absorption occurring primarily in the duodenum and proximal jejunum . Its neutral taste and high solubility profile make it a valuable agent in food science research for fortification and texture modification without altering flavor . Research applications for this compound are diverse. In nutritional and pharmaceutical sciences, it is investigated as a source of calcium to address deficiencies and study bone health . In food technology, it is studied as a firming agent for fresh-cut fruits, a calcium fortifier in beverages and baked goods, and an ingredient in anti-cavity oral care products like toothpaste and chewing gum for its role in enamel remineralization . In material science, this compound is explored in the development of "bioconcrete," where it substantially increases compressive strength and reduces water permeability . It is also considered as a biodegradable and non-toxic coagulant for water treatment processes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxypropanoate
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InChI

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
Source PubChem
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InChI Key

MKJXYGKVIBWPFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0020236
Record name Calcium lactate
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Molecular Weight

218.22 g/mol
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Physical Description

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline]
Record name Propanoic acid, 2-hydroxy-, calcium salt (2:1)
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Record name CALCIUM LACTATE
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Record name Calcium lactate
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Solubility

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water
Record name Calcium lactate
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Color/Form

White, crystalline powder

CAS No.

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2
Record name Calcium Lactate [USAN:JAN]
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Record name Calcium dilactate
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Record name Calcium Lactate Pentahydrate
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Record name CALCIUM LACTATE ANHYDROUS
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Melting Point

> 120
Record name Calcium lactate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium lactate is prepared commercially by the neutralization of lactic acid with calcium carbonate or calcium hydroxide. The reaction typically involves mixing lactic acid with calcium carbonate or calcium hydroxide in water, resulting in the formation of this compound and water .

Industrial Production Methods

In industrial settings, this compound is produced by reacting lactic acid with calcium carbonate or calcium hydroxide under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals. These crystals are then dried and packaged for use .

Chemical Reactions Analysis

Aqueous Dissociation and pH Behavior

In water, calcium lactate dissociates into ions and undergoes partial hydrolysis:
Ca(C3H5O3)2Ca2++2C3H5O3\text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2 \leftrightarrow \text{Ca}^{2+} + 2 \text{C}_3\text{H}_5\text{O}_3^-
C3H5O3+H2OC3H6O3+OH\text{C}_3\text{H}_5\text{O}_3^- + \text{H}_2\text{O} \leftrightarrow \text{C}_3\text{H}_6\text{O}_3 + \text{OH}^-
This results in mildly alkaline solutions, with pH increasing with concentration:

Concentration (mol/L)pH Range
0.017.4–7.6
0.057.6–7.8
0.107.8–8.0
0.208.0–8.2
Data sourced from aqueous solutions at 25°C .

Solubility varies with hydration state:

  • Pentahydrate : 79 g/L at 25°C

  • Trihydrate : 90 g/L at 25°C

  • Anhydrous : 34 g/L at 20°C

Thermal Decomposition

This compound pentahydrate undergoes stepwise dehydration and decomposition:

  • Dehydration (35–135°C):
    Ca(C3H5O3)25H2OCa(C3H5O3)2+5H2O\text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2 \cdot 5\text{H}_2\text{O} \rightarrow \text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2 + 5\text{H}_2\text{O} \uparrow

  • Thermal degradation (>240°C):
    Ca(C3H5O3)2CaO+CO2+volatile organics\text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2 \rightarrow \text{CaO} + \text{CO}_2 \uparrow + \text{volatile organics}
    TG-DTA analysis confirms mass loss peaks at 95°C (endothermic) and 240–400°C (exothermic) .

Electrochemical Reactions

Under electro-activation (750 mA, 30 min), this compound generates reactive lactic acid:
Ca(C3H5O3)2Electrolysis2C3H6O3+Ca2+\text{Ca(C}_3\text{H}_5\text{O}_3\text{)}_2 \xrightarrow{\text{Electrolysis}} 2 \text{C}_3\text{H}_6\text{O}_3 + \text{Ca}^{2+}

  • Resulting solutions exhibit pH 2.08–2.16 and titratable acidity up to 0.109 mol/L .

  • FT-IR and HPLC confirm lactic acid production, with 90% antioxidant retention .

Interaction with Biomolecules

a. Protein cross-linking in surimi gels:
Ca²⁺ binds to myofibrillar proteins, forming bridges that enhance gel strength and water retention:
Myofibril+Ca2++MyofibrilMyofibril-Ca2+-Myofibril\text{Myofibril}^- + \text{Ca}^{2+} + \text{Myofibril}^- \rightarrow \text{Myofibril-Ca}^{2+}\text{-Myofibril}

  • Adding 1.5% this compound increases gel strength by 40% and reduces cooking loss by 15% .

b. Dental enamel fluoride uptake:
Pretreatment with this compound enhances fluoride (F⁻) deposition via ion exchange:
Ca2++2FCaF2\text{Ca}^{2+} + 2 \text{F}^- \rightarrow \text{CaF}_2

  • This increases alkali-soluble fluoride content by 25% compared to untreated enamel .

Complexation and Solubility Enhancement

a. Gluconate synergy:
d-Gluconate ions increase this compound solubility from 67 g/L to 97.4 g/L at 25°C by forming soluble complexes .

b. Ethanol-induced crystallization:
Adding ethanol (1:2 v/v) reduces solubility, precipitating 99.9% pure this compound crystals .

This compound’s reactivity is pivotal in food science, medicine, and industrial chemistry. Its synthesis, dissociation, and interactions with ions/biomolecules underscore its versatility, while thermal and electrochemical properties enable tailored applications.

Scientific Research Applications

Pharmaceutical Applications

Calcium Source in Supplements
Calcium lactate is widely used as a calcium supplement due to its high solubility and bioavailability compared to other calcium salts like calcium carbonate and calcium citrate. It has been shown to effectively prevent and treat calcium deficiencies. A study demonstrated that this compound supplementation in patients with hyperlipidaemia resulted in a statistically significant reduction in total cholesterol levels by 4% after four weeks of treatment .

Formulation Development
Recent research has focused on developing immediate-release tablets containing this compound derived from marine sources, such as Black Sea mussel shells. This approach not only utilizes sustainable materials but also enhances the physical and chemical properties of the tablets, making them suitable for pharmaceutical applications .

Food Technology

Food Additive
this compound is commonly used as a food additive for its gelling properties and ability to enhance the texture of food products. It has been found to improve the physicochemical characteristics of surimi gels, increasing gel strength and water-holding capacity .

3D Food Printing
In innovative food technologies, this compound is employed in 3D printing processes to create dairy-based ingredients. Studies have shown that formulations using this compound can produce more stable and textured food products, demonstrating its potential in the future of food manufacturing .

Dental Health

Anticalculus Agent
this compound has been incorporated into toothpaste formulations aimed at reducing calculus formation. A clinical study indicated that toothpaste containing this compound significantly reduced calculus scores compared to control groups, highlighting its effectiveness in dental health products .

Construction and Material Science

Bioconcrete Applications
In civil engineering, this compound has been explored for enhancing the durability and self-healing properties of concrete. Research indicates that incorporating this compound into bioconcrete can improve both compressive strength and tensile strength, making it a valuable additive for sustainable construction practices .

Case Studies and Research Findings

Application Area Study Reference Key Findings
Pharmaceutical Development of immediate release tablets using marine-derived this compound.
Lipid Profile Modification This compound reduced total cholesterol by 4% in patients with hyperlipidaemia.
Food Technology Improved gel strength and water retention in surimi gels with added this compound.
Dental Health Reduced calculus formation when used in toothpaste formulations.
Construction Enhanced tensile strength in bioconcrete with this compound inclusion.

Mechanism of Action

In aqueous environments, calcium lactate dissociates into calcium cations and lactate anions. The calcium cations play a crucial role in various physiological processes, including bone formation, muscle contraction, and nerve function. The lactate anions serve as an energy source in metabolic pathways, participating in gluconeogenesis in the liver .

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Table 1: Key Properties of Calcium Salts

Compound Calcium Content Solubility (Water) Bioavailability Primary Applications Key Advantages
Calcium Lactate 13% High (1:15) High Pharmaceuticals, beverages, bio-concrete Neutral pH, rapid absorption
Calcium Carbonate 40% Insoluble Moderate Antacids, dietary supplements Cost-effective, high calcium content
Calcium Citrate 21% Moderate Very High Supplements for acidic environments pH-independent absorption
Calcium Gluconate 9% High High IV injections, emergency hypocalcemia Low gastrointestinal irritation
Calcium Phosphate 38% Low Moderate Bone health supplements Slow release, long-term use

This compound vs. Calcium Carbonate

  • Bioavailability: this compound exhibits superior absorption (74% user-reported efficacy) compared to calcium carbonate (7.6/10 rating) due to solubility and pH independence .
  • Clinical Use: Lactate is preferred for patients with achlorhydria or gastrointestinal sensitivity, whereas carbonate may cause acid rebound .
  • Cost: Carbonate is cheaper but requires higher doses to meet calcium requirements .

This compound vs. Calcium Citrate

  • Bioavailability: Citrate has marginally higher bioavailability (21% calcium content) and is ideal for acidic environments, but lactate’s solubility makes it better for liquid formulations .
  • Applications: Citrate dominates in effervescent tablets and cloudy beverages, while lactate is used in clear drinks and fortified foods .

This compound vs. Calcium Gluconate

  • Medical Use: Gluconate is favored for intravenous administration in acute hypocalcemia, whereas lactate is used orally for chronic deficiency .
  • Tolerability: Both have minimal gastrointestinal side effects, but gluconate’s lower calcium content necessitates higher dosing .

This compound vs. Calcium Phosphate Tribasic

  • Regulatory Status: Lactate is prescription-only for specific deficiencies, while phosphate is OTC for general bone health .
  • Safety: Phosphate carries risks of hyperphosphatemia in renal impairment, whereas lactate has fewer systemic side effects .

Biological Activity

Calcium lactate is a calcium salt of lactic acid, widely utilized in food and pharmaceutical industries due to its bioavailability and various health benefits. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, lipid profiles, and physiological parameters based on diverse research findings.

This compound influences biological processes primarily through its role in modulating intracellular calcium levels. A study demonstrated that this compound supplementation led to an increase in intracellular calcium (Ca²+) levels, enhancing the motility of colon cancer cells. This effect was mediated through the cleavage of focal adhesion kinase (FAK), which is crucial for cell movement and stability. The cleavage of FAK was shown to promote the degradation of p53, a tumor suppressor protein, thereby potentially facilitating cancer cell progression .

Lipid Profile Modulation

A clinical study involving 43 patients with type 2 hyperlipidaemia highlighted the lipid-modifying effects of this compound. After four weeks of supplementation with a preparation containing this compound, total cholesterol levels decreased by 4%, while low-density lipoprotein (LDL) and triglycerides showed reductions of 6% and 8%, respectively. Although these changes were not statistically significant for all lipid fractions, the study indicated a potential benefit of this compound in managing cholesterol levels .

Effects on Blood Parameters

In another investigation, both low- and high-dose this compound supplementation were assessed for their impact on blood pH and bicarbonate levels. The results indicated that both doses led to slight but significant increases in blood bicarbonate and pH levels, suggesting a potential role in acid-base balance during exercise. However, these changes were not substantial enough to enhance performance metrics in high-intensity activities .

Table: Summary of Key Findings from Studies on this compound

Study Focus Findings Statistical Significance
Colon Cancer Cell Motility Increased intracellular Ca²+; enhanced cell motility via FAK cleavageSignificant
Lipid Profile in Hyperlipidaemia Total cholesterol decreased by 4%; LDL-C and triglycerides also reducedTotal cholesterol p = 0.03
Blood pH and Bicarbonate Levels Slight increases in blood bicarbonate and pH post-supplementationNot significant

In Vitro Fertilization Enhancement

Recent research indicated that this compound supplementation in the TALP medium improved fertilization rates and embryonic development in cattle. The optimal concentration identified was 4.5 mM, which not only enhanced fertilization but also reduced oxidative stress during embryo culture . This finding underscores the compound's utility beyond human health into agricultural applications.

Nephrolithiasis Research

In studies addressing idiopathic calcium nephrolithiasis, this compound's palatability was noted when administered to rat models. Its role in modulating renal function and preventing stone formation is an area of ongoing research, with implications for dietary recommendations in at-risk populations .

Q & A

(Basic) What compendial methods are used to verify the identity and purity of calcium lactate in pharmaceutical research?

This compound's identity and purity are assessed via USP methods, including:

  • Identification : Reaction with oxalic acid to confirm calcium ions (white precipitate) and sulfuric acid for lactate detection (no volatile fatty acid odor) .
  • Assay : Titration with 0.10 N NaOH using phenolphthalein to quantify lactic acid content (limit: ≤0.45% acidity) .
  • Purity tests : Loss on drying (≤3.0% for anhydrous form) and residue checks for magnesium/alkali salts (≤1.0% via ignition) .

(Basic) How does particle size distribution influence this compound’s pharmaceutical applicability, and what methods characterize it?

Particle size impacts dissolution rates and tablet uniformity. Sieve analysis is critical, as shown in mussel-derived vs. commercial (PURACAL®) this compound:

  • <80 µm : Higher residue in mussel-derived (55% vs. 40% for PURACAL®), affecting bioavailability .
  • >800 µm : Lower residue in mussel-derived (5% vs. 10%), suggesting coarser particles may slow disintegration .
    Method: Use vertical sieving with graded meshes (80–800 µm) and measure residue percentages .

(Advanced) What statistical designs optimize this compound’s efficacy in microbial self-healing concrete?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is preferred:

  • Variables : Bacterial concentration (e.g., Bacillus spp.), this compound dosage (0.5–2.5% cement replacement), and curing time .
  • Outcomes : Maximize compressive strength (12% increase at 0.5% lactate) and crack healing (150 µm cracks sealed in 14 days) .
  • Validation : Quadratic models predict optimal bacterial growth (3.08×10⁸ CFU/mL) and spore viability (1.25×10⁸ CFU/mL) .

(Advanced) How do support materials and reaction conditions affect this compound’s catalytic stability in dehydration reactions?

In vapor-phase lactic acid dehydration to acrylic acid:

  • Neutral supports (e.g., hydroxyapatite) stabilize in-situ this compound, preventing acrylate polymerization .
  • Acidic supports (zeolites) destabilize lactate salts, reducing catalytic activity .
  • Key factors : Temperature (300–400°C), feed rate (0.1 mL/min), and lactate-to-support interaction .

(Basic) What are standard procedures for assessing this compound’s compliance with pharmacopeial specifications?

  • Volatile fatty acid test : Warm 500 mg sample with H₂SO₄; absence of odor confirms purity .
  • Loss on drying : Heat at 120°C to remove water of crystallization (pentahydrate form) .
  • Spectrophotometry : Measure calcium content via atomic absorption post-oxalate precipitation .

(Advanced) How can researchers measure lactate’s effect on ionized calcium (Ca²⁺) in physiological studies?

  • Ion-specific electrodes : Directly measure Ca²⁺ in blood/serum, accounting for pH and lactate binding .
  • Correlation analysis : In equine studies, lactate ≥7.13 g/L reduced Ca²⁺ by 19% post-exercise (p<0.05) .
  • Pre-analytical care : Avoid hemolysis and air exposure to prevent false Ca²⁺ depletion .

(Advanced) What methodologies optimize this compound dosage for bioconcrete’s compressive strength?

  • Dose-response trials : Test 0.5–2.5% lactate as cement replacement; 0.5% yields 12% strength increase .
  • Crack healing assays : Monitor microbially induced CaCO₃ precipitation via SEM/EDAX post-28-day curing .
  • Durability tests : Water absorption reduction (4× lower vs. control) validates permeability resistance .

(Advanced) How does this compound compare to citrate in food matrix studies?

  • Solubility : Lactate (13% Ca) dissolves faster than citrate (21% Ca), ideal for clear beverages .
  • Taste profile : Lactate causes bitterness at >1.5% w/v; citrate masks acidity in dairy products .
  • RSM optimization : In bread dough, 1,080–2,520 ppm lactate improves rheology without bitterness .

(Basic) What considerations ensure this compound’s stability in cell culture media?

  • Buffering : Use HEPES (10–25 mM) to stabilize pH (7.2–7.4) against lactate-induced acidosis .
  • Chelators : Add EDTA (0.1–0.5 mM) to prevent Ca²⁺ precipitation with phosphates .
  • Measurement : ABX Pentra 400 analyzers quantify free lactate and Ca²⁺ in media aliquots .

(Advanced) How does this compound enhance alkaliphilic Bacillus sporulation in bioconcrete?

  • Low-cost media : Barley malt (40 g/L) and grain powder (30 g/L) optimize sporulation (1.25×10⁸ CFU/mL) .
  • Spray-drying : Produces 2.0×10⁹ CFU/g spore powder for mortar integration .
  • Crack healing : 0.29 mm cracks sealed via CaCO₃ precipitation (SEM-confirmed) in 14 days .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium lactate
Reactant of Route 2
Calcium lactate

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